Thiol-PEG4-Boc

Beschreibung

Significance of PEGylated Thiol-Ester Systems in Contemporary Chemical Biology and Materials Science

PEGylated thiol-ester systems are pivotal in modern chemical biology and materials science due to their unique combination of properties. Thioesters are crucial reactive intermediates in numerous biological pathways and their incorporation into polymer backbones offers a route to creating materials with biologically relevant functions. acs.orgresearchgate.net For instance, polymers containing thioester linkages can be designed to be degradable in the presence of physiological thiols like cysteine and glutathione (B108866). acs.org This degradability is a highly sought-after characteristic for applications such as controlled drug release, where the polymer matrix can be broken down in specific intracellular environments to release an encapsulated therapeutic agent. acs.orgresearchgate.net

In materials science, the thiol group of these linkers is highly effective for surface modification, particularly for nanoparticles and quantum dots. mdpi.com The functionalization of these nanomaterials with thiol-terminated PEGs enhances their stability and hydrophilicity, which in turn can reduce their toxicity in biological systems. mdpi.com Furthermore, the ability of thiol-PEG systems to form hydrogels through processes like Michael-type addition makes them valuable for creating scaffolds for cell encapsulation and tissue engineering. mdpi.comresearchgate.net The thiol-ester group itself is also significant in fatty acid synthesis and acyl group transfers, which can be leveraged to modify the absorption, distribution, metabolism, and excretion (ADME) profiles of active compounds, thereby enhancing their biological activity. researchgate.net

Historical Context of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Functional Molecule Design

The application of polyethylene glycol (PEG) in the biomedical field, a process known as PEGylation, has its origins in the 1970s. chempep.comresearchgate.netnih.gov Early research focused on conjugating PEG to proteins to extend their plasma half-life and reduce their immunogenicity. chempep.comresearchgate.net These initial "first-generation" PEGylation methods often resulted in non-specific and random conjugation to proteins. europeanpharmaceuticalreview.com

The 1990s saw a significant advancement with the development of monodisperse PEG linkers with well-defined molecular weights and specific terminal functional groups. chempep.com This innovation enabled more precise and site-specific bioconjugation strategies, leading to what is now known as "second-generation PEGylation". europeanpharmaceuticalreview.com This greater control allowed for the creation of well-defined conjugates with improved therapeutic profiles. europeanpharmaceuticalreview.com Over the past few decades, the complexity of PEG linkers has evolved from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched structures designed for a wide array of specific applications, including drug delivery, bioconjugation, and the creation of functional materials. chempep.commdpi.com The commercial availability of these advanced, monodisperse, and heterotelechelic PEG reagents has been a major facilitator of their widespread adoption in biomedical research. mdpi.com

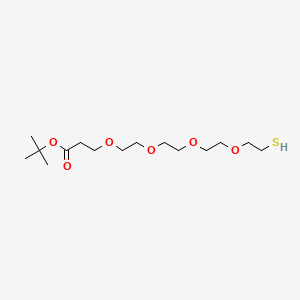

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O6S/c1-15(2,3)21-14(16)4-5-17-6-7-18-8-9-19-10-11-20-12-13-22/h22H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLWGDQDZRFINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177229 | |

| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564476-33-1 | |

| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564476-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiol Peg4 T Butyl Ester and Its Analogues

Strategies for the Construction of the Poly(ethylene glycol) (PEG) Backbone with Terminal Functionalization

The foundation of Thiol-PEG4-t-butyl ester is the tetraethylene glycol (PEG4) backbone. The synthesis of well-defined, or monodisperse, PEG linkers is crucial for producing homogenous conjugates. chempep.com Unlike polydisperse PEG mixtures, which have a range of molecular weights, discrete PEG linkers like PEG4 ensure uniformity in the final product. nih.gov

Several strategies exist for preparing terminally functionalized oligo(ethylene glycol) (OEG) backbones:

Sequential Chain Extension: This method involves the stepwise addition of ethylene (B1197577) glycol units to build the desired chain length. While precise, it can be laborious for longer chains. A more concise synthesis for long-chain PEGs of defined molecular weight has been described, which can be adapted for shorter oligomers. acs.org

Desymmetrization of Oligo(ethylene glycol)s: A common and efficient approach starts with a commercially available, symmetric OEG diol, such as tetraethylene glycol. One of the two terminal hydroxyl groups is selectively functionalized or protected, breaking the molecule's symmetry. nih.govuq.edu.au This leaves the second hydroxyl group available for the introduction of a different functionality, which is a key step in creating heterobifunctional linkers. nih.govuq.edu.auaxispharm.com For instance, one hydroxyl can be converted to a mesylate to serve as a precursor for introducing various groups, while the other end is modified separately. nih.gov

Anionic Ring-Opening Polymerization: While often used for creating longer, polydisperse PEG chains, anionic polymerization of ethylene oxide can be controlled to produce shorter, functionalized oligomers, although achieving monodispersity can be challenging. nih.gov

For a heterobifunctional linker like Thiol-PEG4-t-butyl ester, the synthesis would typically begin with a precursor such as Hydroxyl-PEG4-carboxylic acid or its corresponding ester, which already has two different functionalities.

Methods for Incorporating the tert-Butyl Ester Group

The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids. google.com Its utility stems from its stability to a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), which regenerates the free carboxylic acid. thieme-connect.comresearchgate.net

Key methods for its installation include:

Steglich Esterification: This is one of the most convenient methods for forming t-butyl esters. organic-chemistry.org It involves the reaction of a PEG chain with a terminal carboxylic acid and tert-butanol (B103910) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). The conditions are mild and prevent the acid-catalyzed decomposition of tert-butanol to isobutene, a common issue with traditional Fischer esterification. organic-chemistry.org

Transesterification: A precursor molecule, such as a methyl- or ethyl-ester terminated PEG, can be converted to the corresponding t-butyl ester. A particularly efficient method involves reacting the methyl ester with potassium tert-butoxide in an inert solvent like diethyl ether. thieme-connect.com

Reaction with (Boc)₂O: A novel and efficient method uses di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the source of the tert-butyl group. This green chemistry approach can be performed under solvent-free and base-free conditions, which is advantageous for sensitive substrates. rsc.org

Purification and Isolation Protocols for Research-Grade Thiol-PEG4-t-butyl Ester

The final and critical stage of the synthesis is the purification of the target compound to a high degree of purity, which is essential for its use in research, particularly in sensitive biological applications. The reaction mixture will typically contain the desired product, unreacted starting materials, reagents, and potential side products. Due to the polar and flexible nature of PEG-containing molecules, purification can be challenging. reddit.com

Several chromatographic techniques are employed for the purification of PEG derivatives:

Flash Column Chromatography: This is a standard laboratory technique for purifying small organic molecules. For PEG compounds, which are often highly polar, a mixture of solvents like dichloromethane (B109758)/methanol or chloroform/methanol is commonly used. reddit.com Sometimes, additives such as a small percentage of ammonia (B1221849) (for basic compounds) or formic acid (for acidic compounds) are used to improve separation and reduce "streaking" of the compound on the silica (B1680970) gel. reddit.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, Reverse Phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity. It is highly effective for separating positional isomers and other closely related impurities from the final product.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. While it is very effective for separating PEGylated proteins from unreacted protein, it is less efficient at separating PEG species that differ only slightly in molecular weight or structure, as is the case for impurities in small molecule PEG linker synthesis. nih.gov

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is most useful when the target molecule or a major impurity possesses a distinct charge that allows for differential binding to the ion exchange resin. nih.govgoogle.com

For a small, neutral molecule like Thiol-PEG4-t-butyl ester, a combination of flash column chromatography followed by preparative RP-HPLC would be a typical and effective purification strategy to obtain research-grade material.

Table 2: Common Purification Techniques for PEG Derivatives

| Technique | Principle of Separation | Applicability to Thiol-PEG4-t-butyl Ester |

|---|---|---|

| Flash Column Chromatography | Polarity | Highly applicable for initial, bulk purification. Requires careful solvent system selection to achieve good separation. reddit.com |

| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | Excellent for final purification to achieve high purity (>95%). Can resolve closely related impurities. |

| Size Exclusion Chromatography (SEC) | Molecular Size | Less effective for this small molecule, as impurities are likely to be of similar size. More suited for large PEGylated biomolecules. nih.gov |

| Ion Exchange Chromatography (IEX) | Charge | Not directly applicable unless the target or impurities are charged. Could be used to remove charged reagents or byproducts. |

Reactivity and Reaction Mechanisms of Thiol Peg4 T Butyl Ester

Chemical Transformations of the Thiol Group in Thiol-PEG4-t-butyl Ester

The thiol group is a versatile functional handle for a variety of chemical transformations, making Thiol-PEG4-t-butyl ester a valuable building block in bioconjugation and polymer science.

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild, physiological conditions. axispharm.com This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond. axispharm.com The reaction is highly chemoselective for thiols, particularly in the pH range of 6.5 to 7.5, where it is significantly faster than the competing reaction with amines. axispharm.com

The resulting thiosuccinimide linkage, however, can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. nih.gov To address this instability, strategies such as hydrolysis of the succinimide (B58015) ring have been developed to yield a more stable, ring-opened product. acs.org This stabilization is crucial for applications like antibody-drug conjugates (ADCs), where the stability of the linker is paramount for therapeutic efficacy. axispharm.comacs.org The use of dibromomaleimides allows for a dual conjugation strategy, where the sequential addition of a thiol and an amine leads to a stable aminothiomaleimide, preventing retro-Michael reactions and introducing an additional functional handle. nih.gov

Key Features of Thiol-Maleimide Conjugation:

High Selectivity: Extremely selective for thiol groups under mild conditions. axispharm.comresearchgate.net

Fast Kinetics: The reaction proceeds rapidly, often reaching high yields quickly. axispharm.comnih.gov

pH Dependence: The reaction rate is accelerated with increasing pH up to around 7.5. researchgate.net

Thiol-ene "click" chemistry is a powerful and versatile method for polymer synthesis and modification, characterized by its high efficiency, lack of byproducts, and rapid reaction rates. nih.govalfa-chemistry.com The reaction involves the anti-Markovnikov addition of a thiol to a carbon-carbon double bond (ene). beilstein-journals.org It typically proceeds through a free-radical chain mechanism, which can be initiated by photolysis or thermal decomposition of a radical initiator. alfa-chemistry.combeilstein-journals.org

The mechanism consists of the following steps:

Initiation: A thiyl radical (S•) is generated from the thiol. beilstein-journals.org

Propagation: The thiyl radical adds to the ene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. beilstein-journals.org

Termination: The reaction is terminated by the combination of two radicals. beilstein-journals.org

This step-growth polymerization process allows for the creation of uniform polymer networks and is widely used in the fabrication of materials for various applications, including biomacromolecules and additive manufacturing. nih.govbeilstein-journals.org The photochemical initiation of thiol-ene reactions offers excellent spatial and temporal control, making it particularly useful for creating patterned surfaces and complex polymer architectures. nih.govresearchgate.net

Table 1: Comparison of Thiol-Ene Reaction Characteristics

| Feature | Description |

| Reaction Type | Free-radical chain reaction |

| Initiation | Photochemical or thermal |

| Selectivity | Anti-Markovnikov addition |

| Byproducts | None |

| Control | High spatial and temporal control with photoinitiation |

Thiol-yne "click" chemistry extends the principles of thiol-ene chemistry to alkynes (ynes), offering a pathway to synthesize polymers with higher functionality and cross-link density. curtin.edu.aursc.org In this reaction, a single alkyne group can react with two thiol groups in a two-step process. d-nb.info The first addition of a thiol to the alkyne forms a vinyl sulfide, which can then undergo a second thiol-ene addition with another thiol molecule. rsc.orgd-nb.info

This reaction can be initiated by radicals (photo or thermal) or catalyzed by nucleophiles. curtin.edu.aud-nb.info Radical-mediated thiol-yne polymerization typically leads to hyperbranched or cross-linked polymer networks due to the dual addition. d-nb.info The ability to form highly cross-linked materials makes this chemistry suitable for creating high-performance coatings and composites with enhanced durability and chemical resistance. walshmedicalmedia.com

The nucleophilic nature of the thiol group, particularly in its deprotonated thiolate form (RS⁻), allows it to react with a wide range of electrophiles. researchgate.netnih.gov The reactivity is highly dependent on the pKa of the thiol and the surrounding environment, which can influence the concentration of the more reactive thiolate anion. nih.govacs.org

Thiol groups can react with various electrophilic centers, including:

Alkyl halides: Leading to the formation of thioethers.

Epoxides: Resulting in the ring-opening of the epoxide and formation of a β-hydroxy thioether.

Iodonium salts: Vinylbenziodoxolones (VBX) have been shown to vinylate thiols under mild, transition-metal-free conditions to form E-alkenyl sulfides with high selectivity. researchgate.netnih.gov

Furthermore, the thiol group exhibits a strong affinity for transition metal surfaces, a property that is widely exploited for the self-assembly of monolayers on surfaces like gold, silver, and platinum. This interaction is crucial for the development of biosensors, functionalized nanoparticles, and other advanced materials.

Cleavage Mechanisms and Controlled Deprotection of the tert-Butyl Ester Group

The tert-butyl ester group in Thiol-PEG4-t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the free carboxylic acid for further functionalization.

The acid-catalyzed hydrolysis of tert-butyl esters, such as the one present in Thiol-PEG4-t-butyl ester, generally proceeds through an AAL1 mechanism. oup.com This mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

Unimolecular Cleavage: The protonated ester undergoes a rate-limiting unimolecular cleavage of the alkyl-oxygen bond, forming a stable tert-butyl carbocation and the carboxylic acid. oup.com

The rate of this hydrolysis is proportional to the concentration of both the ester and the acid catalyst. rsc.org Kinetic studies on the hydrolysis of tert-butyl acetate (B1210297) have shown that the reaction does not always follow the Arrhenius equation perfectly, suggesting the possibility of simultaneous reaction mechanisms. uq.edu.au The activation energy for the acid-catalyzed hydrolysis of t-butyl acetate has been reported to be in the range of 26-29 kcal/mol. uq.edu.au The choice of solvent can also influence the reaction rate and mechanism. rsc.org

Base-Mediated Cleavage Mechanisms (e.g., NaH, KOH)

The cleavage of the tert-butyl ester to unmask the carboxylic acid can be achieved under basic conditions, a reaction commonly known as saponification. organicchemistrytutor.commasterorganicchemistry.com However, the steric hindrance of the tert-butyl group makes these esters remarkably stable to basic hydrolysis compared to less hindered esters like methyl or ethyl esters. arkat-usa.org Strong bases and specific conditions are typically required.

Sodium Hydride (NaH): The use of sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) has been reported for the cleavage of tert-butyl esters. researchgate.net Initially, the mechanism was proposed to be an E2 elimination of isobutylene, mediated by dimethylamide anion (NaNMe₂) generated from the reaction of NaH with DMF. organic-chemistry.orgresearchgate.net However, further investigation has challenged this hypothesis. It is now suggested that the reaction proceeds via a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism. organic-chemistry.orgresearchgate.net This pathway is facilitated by sodium hydroxide (B78521) (NaOH), which is generated in situ from the reaction of NaH with trace amounts of water present in the DMF solvent. organic-chemistry.orgresearchgate.netorganic-chemistry.org This procedure is considered hazardous, as the combination of NaH and DMF can lead to uncontrollable exothermic decomposition, especially upon heating. organic-chemistry.org

Potassium Hydroxide (KOH): A significantly safer and more efficient alternative to the NaH/DMF system is the use of powdered potassium hydroxide in tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.org This method effectively cleaves sterically hindered tert-butyl esters at room temperature, affording the corresponding carboxylic acids in excellent yields (often 94-99%). organic-chemistry.orgresearchgate.net The mechanism is a standard saponification (BAC2), where the hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. organicchemistrytutor.commasterorganicchemistry.com This is followed by the departure of the tert-butoxide leaving group. An irreversible acid-base reaction between the resulting carboxylic acid and the alkoxide drives the reaction to completion. masterorganicchemistry.com The high nucleophilicity of anhydrous hydroxide in aprotic polar solvents like THF obviates the need for additives such as crown ethers. organic-chemistry.org

Alternative Deprotection Strategies in Complex Synthetic Sequences

In many synthetic applications, particularly those involving sensitive functional groups, harsh basic conditions are undesirable. Therefore, alternative deprotection strategies that offer greater selectivity and milder conditions are crucial.

Acid-Catalyzed Cleavage: The tert-butyl ester is highly labile to acid hydrolysis. arkat-usa.org This provides a common and orthogonal method for its removal.

Aqueous Phosphoric Acid (85%): This reagent is effective for the deprotection of tert-butyl esters and ethers. It is considered environmentally benign and offers mild reaction conditions with good selectivity, tolerating other acid-sensitive groups like benzyl (B1604629) esters and Cbz carbamates. organic-chemistry.orgresearchgate.net

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for cleaving tert-butyl protecting groups in peptide synthesis and other applications. google.comrsc.org It is typically used either neat or diluted in a solvent like dichloromethane (B109758) (DCM).

Other Mild Reagents:

Silica (B1680970) Gel in Toluene (B28343): Refluxing a tert-butyl ester with silica gel in toluene has been reported as a mild and selective method for cleavage. This approach is notable for its selectivity for t-butyl esters over t-butyl ethers. researchgate.net

Molecular Iodine: Catalytic amounts of molecular iodine in acetonitrile (B52724) can facilitate the chemoselective hydrolysis of tert-butyl esters under mild conditions. This method is compatible with acid-labile groups such as N-Boc and double bonds. researchgate.net

Lewis Acids (e.g., ZnBr₂): Lewis acids can be used to promote the cleavage of t-butyl esters. Zinc bromide, for instance, offers a low-cost and environmentally friendly option. researchgate.net

Orthogonal Reactivity Considerations in Multicomponent Systems

The primary advantage of Thiol-PEG4-t-butyl ester lies in its orthogonal reactivity, which allows for the selective modification of either the thiol or the ester group without affecting the other. acs.orgnih.gov This is fundamental in complex, multi-step syntheses such as the construction of antibody-drug conjugates (ADCs), PROTACs, or functionalized nanoparticles, where precise control over conjugation chemistry is required. medchemexpress.commedchemexpress.comgoogle.com

The thiol (-SH) group and the tert-butyl ester (-COOtBu) possess distinct chemical reactivities that can be addressed with specific, non-interfering reaction conditions.

Thiol Group Reactivity: The thiol is a soft nucleophile that reacts selectively with specific electrophiles. Common reactions include:

Thiol-Maleimide Michael Addition: A highly efficient and widely used bioconjugation reaction that forms a stable thiosuccinimide linkage. biochempeg.comthno.org This reaction proceeds readily under physiological pH conditions.

Thiol-Ene Reaction: The radical-mediated or photo-initiated addition of a thiol across a double bond (alkene). nih.govwikipedia.org This "click chemistry" reaction is high-yielding and tolerant of many functional groups. acs.org

Reaction with Halides and Leaving Groups: Thiols can participate in nucleophilic substitution reactions with alkyl halides or tosylates. broadpharm.com

Surface Conjugation: The thiol group can form strong bonds with gold or silver surfaces, enabling the immobilization of molecules on nanoparticles or sensor chips. cd-bioparticles.netbroadpharm.com

Carboxylic Acid Reactivity (Post-Deprotection): The tert-butyl ester is generally unreactive under the conditions used for thiol modification. Once the synthesis at the thiol end is complete, the ester can be deprotected (typically using acidic conditions as described in 3.2.3) to reveal a terminal carboxylic acid (-COOH). This new functional handle can then be used for a second, orthogonal set of reactions, most commonly:

Amide Bond Formation: The carboxylic acid can be activated (e.g., with EDC, DCC, or by conversion to an NHS ester) and coupled with a primary or secondary amine to form a stable amide bond. organic-chemistry.org

This two-stage, orthogonal approach allows for the directed assembly of complex architectures. For example, a protein can be linked via a maleimide group to the thiol of the PEG linker, followed by deprotection of the ester and coupling of a small molecule drug or imaging agent to the newly formed carboxylic acid. medchemexpress.comnih.gov The ability to perform these reactions sequentially without cross-reactivity is the essence of an orthogonal chemical strategy. researchgate.net

Advanced Applications in Academic Research

Bioconjugation Strategies Utilizing Thiol-PEG4-t-butyl Ester

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, heavily relies on specific and efficient linker molecules. thermofisher.com Thiol-PEG4-t-butyl ester serves as a versatile linker, facilitating the creation of novel molecular constructs for research purposes. The thiol group offers a reactive handle for specific functional groups, while the t-butyl ester provides a temporarily masked carboxyl group that can be deprotected for subsequent reactions. broadpharm.combroadpharm.com

The ability to label biomolecules at specific sites is critical for studying their function and interactions. The thiol group of Thiol-PEG4-t-butyl ester is highly reactive toward maleimide (B117702) groups, which can be introduced into proteins at specific cysteine residues. nih.govbroadpharm.com This thiol-maleimide reaction is a cornerstone of site-selective modification, allowing researchers to attach the PEG linker to a predetermined location on a protein surface.

Once the linker is attached via its thiol end, the t-butyl ester group on the other end can be chemically removed under acidic conditions to expose a reactive carboxylic acid. broadpharm.com This newly available functional group can then be conjugated to another molecule of interest, such as a fluorescent dye, an affinity tag, or another protein. This two-step process ensures a high degree of control over the location and composition of the final conjugate. Methodologies have been developed to protect existing thiols on a protein to allow for the specific labeling of a single free thiol, highlighting the precision possible in these strategies. nih.gov

| Step | Reactant 1 | Reactant 2 | Reactive Groups | Resulting Conjugate |

|---|---|---|---|---|

| 1 | Biomolecule (e.g., Protein with engineered Cysteine) | Maleimide-activated Fluorophore | Thiol (-SH) on Cysteine + Maleimide | Fluorophore-labeled Biomolecule |

| 2 | Thiol-PEG4-t-butyl ester | Maleimide-functionalized Biomolecule | Thiol (-SH) on PEG linker + Maleimide on Biomolecule | Biomolecule-PEG4-t-butyl ester |

| 3 | Deprotection of Conjugate from Step 2 | Acidic Conditions | t-butyl ester | Biomolecule-PEG4-COOH |

| 4 | Conjugate from Step 3 | Amine-containing molecule (e.g., second protein) + EDC/NHS chemistry | Carboxylic Acid (-COOH) + Amine (-NH2) | Biomolecule-PEG4-Biomolecule Conjugate |

Thiol-PEG4-t-butyl ester is instrumental in constructing advanced probes for imaging and diagnostics. The PEG linker itself enhances the solubility and stability of the resulting probe in aqueous environments. axispharm.comaxispharm.com A notable application is in the synthesis of radiolabeled probes for techniques like positron emission tomography (PET).

In one research approach, a related compound, [18F]fluoro-PEG4-thiol, was synthesized and used to radiolabel biomolecules containing a maleimide group. nih.gov This strategy allows for the specific attachment of a radioactive isotope to a targeting molecule, such as a peptide or antibody fragment, under physiological conditions. The resulting radiolabeled conjugate can be used to visualize biological processes in vivo. The in vitro stability of such 18F-labeled compounds has been demonstrated in PBS and mouse serum, which is a critical requirement for effective biomedical probes. nih.gov

The creation of protein-polymer hybrids is a powerful strategy to enhance the therapeutic properties of proteins. This process, often called PEGylation, can improve protein stability, reduce aggregation, and decrease immunogenicity. axispharm.comnih.gov Thiol-PEG4-t-butyl ester can be used to initiate the site-specific attachment of a polymer chain to a protein.

The process involves first conjugating the thiol end of the linker to a specific cysteine residue on the protein. Following the deprotection of the t-butyl ester, the resulting carboxylic acid can serve as an anchor point to either attach a pre-synthesized polymer or to initiate a polymerization reaction directly from the protein surface. This creates a well-defined protein-polymer hybrid with controlled architecture. Research utilizing a similar compound, Amino-PEG4-t-butyl ester, has led to the creation of artificial zymogens based on protein-polymer hybrids, demonstrating the utility of such linkers in sophisticated protein engineering. broadpharm.com

Role in the Design and Synthesis of Drug Delivery Systems

Thiol-PEG4-t-butyl ester is a key component in the rational design of advanced drug delivery systems. Its properties as a heterobifunctional PEG linker allow it to connect therapeutic agents to nanocarriers or targeting ligands, thereby improving their performance. axispharm.com

PEGylation is a well-established technique to improve the pharmacokinetic profiles of drugs by increasing their circulation time and stability. nih.gov Attaching even short, discrete PEG chains like PEG4 can protect drugs from enzymatic degradation and reduce their rate of elimination from the body. nih.gov

A key research application is in protecting ester-containing drugs from hydrolysis by esterase enzymes. nih.gov For example, a study on phospho-ibuprofen (PI), which contains a carboxylic ester, demonstrated that PEGylation protected the molecule from hydrolysis. nih.gov The intravenous administration of the PEGylated version (PI-PEG) resulted in significantly higher and more sustained levels of the drug in the blood and in colon cancer xenografts compared to the non-PEGylated form. nih.gov This improved pharmacokinetic profile translated to greater efficacy in preclinical models. nih.gov

| Parameter | Tissue | Value for PI-PEG | Unit |

|---|---|---|---|

| AUC (0-24h) | Blood | 2351 | (nmol/g) × h |

| AUC (0-24h) | Xenograft | 2621 | (nmol/g) × h |

| Cmax | Blood | 1965 | nmol/g |

| Cmax | Xenograft | 886 | nmol/g |

| Tmax | Blood | 0.08 | hour |

| Tmax | Xenograft | 2 | hour |

The structure of Thiol-PEG4-t-butyl ester is ideally suited for building targeted drug delivery systems. It acts as a bridge, connecting a therapeutic payload to a targeting moiety. A prominent example of this application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are molecules designed to selectively degrade target proteins by linking them to an E3 ubiquitin ligase. medchemexpress.com

Thiol-PEG4-t-butyl ester is used as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com One end of the linker can be attached to a ligand that binds to the target protein, while the other end is attached to a ligand that recruits the E3 ligase. The PEG4 spacer provides the necessary flexibility and distance for the two components to function effectively, bringing the target protein into proximity with the ubiquitin machinery for degradation. This represents a highly specific and targeted therapeutic strategy that relies on the precise chemical connections enabled by linkers like Thiol-PEG4-t-butyl ester.

Fabrication of Hydrogel Matrices for Controlled Release Studies

Thiol-PEG4-t-butyl ester is a key building block in the creation of advanced hydrogel matrices designed for controlled release studies. Hydrogels are three-dimensional, water-swollen polymer networks that are highly valued in biomedical applications for their biocompatibility and similarity to natural biological tissues. researchgate.net The unique structure of Thiol-PEG4-t-butyl ester, featuring a terminal thiol (-SH) group, a flexible tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group, provides researchers with versatile chemical handles to fabricate precisely engineered hydrogels.

The fabrication of these hydrogels primarily leverages the high reactivity of the thiol group. One common method is thiol-ene photopolymerization , a radical-mediated reaction between a thiol and an alkene (such as a norbornene-functionalized polymer). nih.gov This "click chemistry" approach is highly efficient and can be initiated by light under mild, aqueous conditions, making it suitable for encapsulating sensitive therapeutic molecules. nih.gov The resulting hydrogel network is homogeneous, and its properties can be finely tuned for specific release profiles. nih.gov

Another prevalent strategy is the Michael-type addition reaction , where the thiol group reacts with electron-poor double bonds, such as those in acrylates or maleimides. researchgate.net This method proceeds efficiently at physiological pH and temperature without the need for a catalyst, which is advantageous for in-situ gel formation. researchgate.netnih.gov By reacting Thiol-PEG4-t-butyl ester with multi-functionalized PEG-acrylates or similar polymers, a crosslinked hydrogel matrix is formed.

The controlled release of therapeutic agents from these hydrogels is governed by several factors inherent to the matrix design:

Mesh Size: The crosslinking density of the polymer network determines the hydrogel's mesh size, which acts as a sieve, controlling the diffusion rate of encapsulated molecules. By adjusting the concentration of the thiol-PEG linker and its crosslinking partners, the release rate of small molecules and large biologics can be modulated. nih.gov

Degradability: The hydrogel's degradation profile is crucial for a sustained and controlled release. Degradable linkages, such as esters, can be incorporated into the polymer backbone. nih.govnih.gov These linkages can be designed to break down over time through hydrolysis or in response to specific enzymes present in the target tissue, leading to the gradual release of the therapeutic cargo. nih.govnih.gov

Stimuli-Responsiveness: Hydrogels can be engineered to be "smart," responding to specific environmental cues like pH, temperature, or the presence of certain biomolecules. researchgate.netnih.gov For instance, the disulfide bonds that can form between thiol groups are redox-responsive. In the presence of reducing agents like glutathione (B108866), which is abundant inside cells, these bonds can be cleaved, triggering the release of the encapsulated drug.

The stability of the hydrogel matrix is significantly enhanced by the formation of covalent crosslinks. For example, matrices formed through thiol-based chemistries demonstrate superior stability compared to those based on unmodified polymers, which might disintegrate too rapidly for sustained release applications. nih.govresearchgate.net This stability ensures that the release of the therapeutic agent occurs over a desired period, from hours to weeks. nih.gov

Below is a table summarizing the key fabrication strategies and their impact on controlled release.

| Fabrication Strategy | Crosslinking Chemistry | Key Features for Controlled Release |

| Thiol-Ene Photopolymerization | Radical-mediated reaction between thiol and alkene (e.g., norbornene) | Homogeneous network, Spatiotemporal control of gelation, Tunable degradation for enzyme-responsive release |

| Michael-Type Addition | Nucleophilic addition of thiol to electron-poor alkenes (e.g., acrylates, maleimides) | Catalyst-free, in-situ formation, Control over mesh size, Can form semi-interpenetrating networks |

| Disulfide Crosslinking | Oxidation of thiol groups to form disulfide bridges | Redox-responsive release (cleavage by reducing agents like glutathione), Improved matrix stability |

These fabrication methods allow for the development of sophisticated hydrogel systems where the release kinetics can be pre-programmed, making Thiol-PEG4-t-butyl ester a valuable tool in the field of drug delivery and regenerative medicine. nih.govresearchgate.net

Contributions to Materials Science and Nanotechnology Research

Surface Modification of Nanoparticles for Biomedical and Sensing Applications

The functionalization of nanoparticle surfaces is a critical step in tailoring their behavior for advanced biomedical and sensing applications. Thiol-PEG4-t-butyl ester serves as an exemplary surface modification agent due to its distinct molecular components. The thiol group at one end of the molecule exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming stable self-assembled monolayers (SAMs). This robust anchoring is fundamental to creating durable and reliable nanodevices.

The polyethylene (B3416737) glycol (PEG) spacer is of paramount importance in biomedical applications. When attached to a nanoparticle surface, the PEG chains create a hydrophilic, bio-inert shield. This "stealth" coating effectively prevents the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. By minimizing bio-fouling, PEGylation enhances the colloidal stability of nanoparticles in complex biological fluids and reduces their uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time in the body. This is a crucial attribute for nanoparticles designed for targeted drug delivery or as in vivo imaging contrast agents.

The t-butyl ester group at the other end of the molecule provides a protected carboxylic acid functionality. This protecting group can be easily removed under acidic conditions to expose a reactive carboxyl group. This deprotected carboxyl group can then be used for the covalent attachment of a wide array of functional molecules, including:

Targeting Ligands: Antibodies, peptides (e.g., RGD), or small molecules can be conjugated to the nanoparticle surface to enable active targeting of specific cells or tissues, such as tumors.

Therapeutic Payloads: Anti-cancer drugs or other therapeutic agents can be attached for targeted delivery, reducing systemic toxicity.

Sensing Probes: Fluorescent dyes, enzymes, or DNA aptamers can be immobilized on the surface for the development of highly sensitive and specific biosensors.

The sequential and controlled nature of this functionalization process, enabled by the t-butyl ester protecting group, allows for the creation of multifunctional nanoparticles with precisely defined surface chemistry.

A summary of the roles of each component of Thiol-PEG4-t-butyl ester in nanoparticle surface modification is presented below:

| Component | Function in Surface Modification |

| Thiol Group (-SH) | Strong and stable anchoring to noble metal surfaces (e.g., gold, silver). |

| PEG4 Spacer | Provides a hydrophilic, bio-inert "stealth" coating, reduces protein adsorption, enhances colloidal stability, and prolongs in vivo circulation time. |

| t-Butyl Ester Group | Acts as a protecting group for a carboxylic acid, allowing for controlled, sequential conjugation of targeting ligands, drugs, or sensing probes after deprotection. |

Through this strategic surface modification, nanoparticles can be transformed into sophisticated tools for diagnostics, therapeutics, and bio-sensing, demonstrating the significant contribution of linkers like Thiol-PEG4-t-butyl ester to nanotechnology research.

Synthesis of Stimuli-Responsive Polymer Networks

Thiol-PEG4-t-butyl ester is instrumental in the synthesis of "smart" or stimuli-responsive polymer networks. These materials are designed to undergo significant changes in their physical or chemical properties in response to specific external triggers, such as changes in pH, redox potential, or temperature. The unique chemical functionalities of this linker molecule are key to embedding such responsive behaviors into the polymer architecture.

The thiol group is central to creating redox-responsive networks. Through mild oxidation, two thiol groups can be linked to form a disulfide bond (-S-S-). By using Thiol-PEG4-t-butyl ester as a crosslinker or as a pendant group on a polymer backbone, a network held together by these disulfide bridges can be constructed. These bonds are stable under normal physiological conditions but are susceptible to cleavage in a reducing environment. For example, the intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. A polymer network crosslinked with disulfide bonds will therefore be stable in the bloodstream but will dissociate and release its payload upon entering a cell, providing a targeted and triggered release mechanism.

The t-butyl ester functionality is key to creating pH-responsive polymers. The ester acts as a protecting group for a carboxylic acid. In its protected state, the polymer network may be relatively hydrophobic. However, the t-butyl ester bond is labile and can be cleaved under moderately acidic conditions (e.g., pH ~5), which are characteristic of endosomal and lysosomal compartments within a cell, as well as the microenvironment of some tumors. Upon cleavage, the ester is converted to a carboxylic acid (-COOH). This conversion from a non-polar ester to a charged carboxylate group at physiological pH dramatically increases the hydrophilicity of the polymer network. This change can trigger a range of responses:

Swelling: The increased electrostatic repulsion between the newly formed carboxylate groups can cause the polymer network to swell significantly, leading to the release of an entrapped therapeutic agent.

Solubility Change: The polymer itself may transition from being insoluble to soluble, leading to the complete dissolution of the material.

By combining these functionalities, dual-responsive polymer networks can be synthesized. For instance, a nanoparticle or hydrogel could be designed to remain intact in circulation, release a portion of its payload in the acidic tumor microenvironment, and then release the remainder of its cargo upon internalization into cancer cells via redox-mediated degradation.

The table below outlines the stimuli-responsive characteristics endowed by Thiol-PEG4-t-butyl ester.

| Functional Group | Stimulus | Mechanism of Action | Resulting Polymer Response |

| Thiol/Disulfide | Redox potential (e.g., high glutathione concentration) | Cleavage of disulfide crosslinks | Disassembly of the polymer network, triggered release of payload. |

| t-Butyl Ester | Low pH (acidic environment) | Hydrolysis of the ester to a carboxylic acid | Increased hydrophilicity, network swelling, or dissolution. |

The ability to synthesize materials that can sense and respond to their local environment is a major goal in materials science, and linker molecules like Thiol-PEG4-t-butyl ester provide the chemical tools necessary to build this intelligence directly into the polymer structure.

Development of Functional Coatings with Tailored Interfacial Properties

The development of advanced materials often hinges on the ability to precisely control the properties of their surfaces. Functional coatings are applied to materials to alter their interaction with the surrounding environment, and Thiol-PEG4-t-butyl ester is a valuable molecule for creating such coatings with highly tailored interfacial properties. Its trifunctional nature—a surface-anchoring thiol group, a property-modulating PEG spacer, and a versatile t-butyl ester terminal group—allows for a multi-layered approach to surface engineering.

The primary application is in creating biocompatible and bio-inert surfaces. The thiol group allows for the strong chemisorption of the molecule onto surfaces like gold, silver, and other relevant substrates, forming a dense self-assembled monolayer (SAM). The attached PEG chains then extend away from the surface, creating a hydrophilic and flexible brush-like layer. This PEGylated surface effectively resists the non-specific adsorption of proteins, cells, and other biological entities. nih.gov This "anti-fouling" property is critical for a wide range of applications:

Medical Implants: Coating implants (e.g., stents, catheters) with such a layer can reduce the host's inflammatory response and prevent the formation of biofilms, improving the device's longevity and safety.

Biosensors and Diagnostic Devices: In diagnostic tools, preventing non-specific binding to the sensor surface is essential for reducing background noise and achieving high sensitivity and specificity.

Cell Culture Platforms: Creating surfaces that resist cell adhesion is useful for studying cells in suspension or for patterning cell growth in specific areas.

Beyond creating inert surfaces, Thiol-PEG4-t-butyl ester allows for the introduction of specific functionalities in a controlled manner. After the initial coating is formed, the t-butyl ester groups at the outer interface can be deprotected to reveal carboxylic acid groups. These reactive sites can then be used to covalently immobilize specific biomolecules, effectively switching the surface from being bio-passive to bio-active. For example:

Cell-Adhesive Peptides: Sequences like RGD can be attached to promote the specific adhesion and growth of certain cell types, creating biocompatible surfaces that actively support tissue integration. nih.gov

Capture Antibodies: For immunosensors, antibodies can be immobilized to create a surface that can specifically capture a target antigen from a complex sample.

Enzymes: Immobilizing enzymes on a surface is a key strategy in creating biocatalytic materials or certain types of biosensors.

This two-step modification process—first creating an anti-fouling background and then adding specific functionalities—is a powerful strategy for tailoring interfacial properties. It allows for the creation of surfaces with a high signal-to-noise ratio, where the desired biological interactions are maximized while unwanted non-specific interactions are minimized.

The table below summarizes the tailored interfacial properties achievable with coatings derived from Thiol-PEG4-t-butyl ester.

| Desired Interfacial Property | Role of Thiol-PEG4-t-butyl ester | Example Application |

| Bio-inertness / Anti-fouling | The thiol group anchors the molecule, while the PEG spacer creates a hydrophilic barrier that resists protein and cell adsorption. | Coating for medical implants to reduce inflammation and biofilm formation. |

| Specific Bio-activity | After forming the initial layer, the deprotected t-butyl ester allows for the covalent attachment of specific ligands (e.g., peptides, antibodies). | Biosensor surface with immobilized capture antibodies for high-sensitivity detection. |

| Controlled Cell Adhesion | Creating an anti-fouling background and then patterning the surface with cell-adhesive molecules (e.g., RGD). | Scaffolds for tissue engineering that guide cell growth and organization. |

In essence, Thiol-PEG4-t-butyl ester provides a molecular platform for designing and fabricating functional coatings that can precisely control biological interactions at the material interface.

Application in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) Research

Linker Design Principles for Enhanced Target Degradation

In the design of Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is not merely a spacer but a critical determinant of the molecule's efficacy. Thiol-PEG4-t-butyl ester represents a class of chemical tools used to construct these crucial linkers, and its features align with key principles of effective linker design for enhanced target degradation.

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. The formation of this complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. Several properties of the linker, which can be constructed using building blocks like Thiol-PEG4-t-butyl ester, are vital:

Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and relative orientation between the two bound proteins. An optimal linker length is required to minimize steric hindrance and allow the E3 ligase to effectively reach the lysine (B10760008) residues on the target protein's surface for ubiquitination. The PEG4 component of the linker provides a flexible and defined-length spacer, allowing for systematic studies to determine the optimal distance for a given target-ligase pair. The flexibility of the PEG chain can help the PROTAC adopt the multiple conformations necessary to achieve a productive ternary complex.

Vectorial Properties: The linker's composition and exit vector from the two binding ligands can influence the conformational geometry of the ternary complex. The specific chemistry used to attach the linker to the ligands is crucial. The thiol group of a precursor molecule like Thiol-PEG4-t-butyl ester can be used in various conjugation reactions (e.g., thiol-maleimide Michael addition) to connect to one of the ligands, while the deprotected carboxylic acid can be used to form an amide bond with the other. This directed chemistry allows for precise control over the linker's attachment points.

Metabolic Stability: The linker must be stable enough to resist metabolic degradation before the PROTAC can induce the degradation of its target. PEG linkers are generally known for their stability in biological systems.

The table below details how the features of a PEG-based linker contribute to the principles of PROTAC design for enhanced target degradation.

| Design Principle | Contribution of a Thiol-PEG4-t-butyl ester based Linker |

| Optimal Ternary Complex Formation | Provides optimal, defined length and flexibility to correctly orient the target protein and E3 ligase. |

| Improved Physicochemical Properties | The hydrophilic PEG chain enhances aqueous solubility and cell permeability of the overall PROTAC molecule. |

| Controlled Synthesis | The distinct reactive handles (thiol and protected carboxyl) allow for directional and controlled synthesis, ensuring precise attachment to the two ligands. |

| Biological Inertness and Stability | The PEG backbone is generally biocompatible and resistant to metabolic degradation, ensuring the PROTAC remains intact to perform its function. |

By systematically varying the length and composition of the linker, for which Thiol-PEG4-t-butyl ester is a useful building block, researchers can optimize the efficiency of target protein degradation. This optimization process is a central theme in modern PROTAC development, aiming to create highly potent and selective therapeutic agents.

Impact on PROTAC and ADC Conjugation Efficiency and Stability

The thiol group provides a reactive handle for conjugation, typically with maleimide-functionalized molecules, through a Michael addition reaction. This method is widely used for attaching linkers to proteins, antibodies, or small molecule ligands. nih.gov The efficiency of this conjugation is generally high under physiological conditions (pH 6.5-7.5), where the thiol group exhibits specific reactivity.

The PEG4 spacer is a critical component that influences the physicochemical properties of the resulting PROTAC or ADC. The inclusion of a PEG linker can enhance solubility and biocompatibility. The length of the PEG chain is a key parameter that can affect the stability and efficacy of the conjugate. For instance, in ADCs, shorter linkers may lead to greater stability by allowing the payload to be shielded by the antibody structure. biochempeg.com Conversely, a certain linker length is necessary to bridge the distance between the antibody and the target cell surface antigen or, in the case of PROTACs, between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex. nih.govspringernature.com The PEG4 length in Thiol-PEG4-t-butyl ester offers a balance between providing sufficient spacing and maintaining a degree of steric shielding.

The t-butyl ester serves as a protecting group for a carboxylic acid functionality. This is particularly useful in multi-step syntheses of complex molecules like PROTACs and ADCs, preventing the carboxylic acid from participating in unintended side reactions. The t-butyl ester is stable under many reaction conditions but can be selectively removed, typically with acid treatment, to reveal the carboxylic acid for subsequent conjugation steps. libretexts.orgiris-biotech.de

Impact on PROTAC Conjugation Efficiency and Stability

In PROTAC technology, the linker's role is to optimally position a target protein and an E3 ubiquitin ligase to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. nih.govspringernature.com The efficiency of ternary complex formation is a key determinant of a PROTAC's degradation activity.

The Thiol-PEG4-t-butyl ester linker can influence PROTAC efficiency and stability in several ways:

Conjugation Efficiency: The thiol group allows for efficient and specific attachment to a maleimide-functionalized ligand, which could be either the target protein binder or the E3 ligase recruiter. The subsequent deprotection of the t-butyl ester would then allow for the coupling of the other end of the PROTAC.

Ternary Complex Stability: The PEG4 spacer provides flexibility and hydrophilicity to the PROTAC molecule. The length of the linker is crucial; it must be long enough to span the distance between the two proteins without inducing steric clash, yet not so long that it leads to unproductive binding modes. Research on various PROTACs has shown that linker length and composition significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.

Cellular Permeability and Physicochemical Properties: The PEG component can help to mitigate the often poor solubility and permeability of "beyond Rule of 5" molecules like PROTACs. While ester-containing linkers have been shown in some cases to increase the permeability of PROTACs compared to their amide counterparts, they can also be susceptible to hydrolysis. researchgate.netresearchgate.net However, steric hindrance from bulky ligands on the PROTAC can protect the ester from hydrolysis, leading to good plasma stability. researchgate.netresearchgate.net

Table 1: General Influence of Linker Components on PROTAC Properties

| Linker Component | Impact on Conjugation Efficiency | Impact on Stability |

| Thiol Group | High efficiency with maleimide partners. | Forms a stable thioether bond. |

| PEG4 Spacer | Can improve solubility of reactants, aiding efficiency. | Influences ternary complex stability through optimal spacing and flexibility. Can be susceptible to oxidative damage. |

| t-Butyl Ester | Acts as a protecting group, preventing side reactions and allowing for controlled, sequential conjugation. | The ester bond can be liable to hydrolysis, but steric hindrance can improve stability. |

Impact on ADC Conjugation Efficiency and Stability

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its stability is paramount to the safety and efficacy of the therapeutic. Premature release of the payload in circulation can lead to off-target toxicity, while a linker that is too stable may not release the payload effectively at the tumor site.

The components of Thiol-PEG4-t-butyl ester contribute to ADC properties as follows:

Conjugation Efficiency: The thiol group can be conjugated to a maleimide-functionalized antibody or payload. Thiol-maleimide conjugation is a common strategy in ADC development. nih.gov The efficiency of this reaction is typically high, allowing for the generation of ADCs with a controlled drug-to-antibody ratio (DAR).

Stability in Circulation: The thioether bond formed from the thiol-maleimide reaction can be susceptible to retro-Michael reactions, leading to premature drug release. prolynxinc.comcreativepegworks.com However, the stability of this linkage can be influenced by the local chemical environment and the structure of the maleimide and the thiol-containing compound. Research has focused on developing more stable maleimide-based linkers to address this issue. nih.govsemanticscholar.org The PEG4 spacer can also influence stability. While PEGylation generally improves the pharmacokinetic properties of proteins, the linker length in ADCs must be optimized to balance stability and payload release. biochempeg.comwuxiapptec.com Shorter PEG chains can sometimes lead to more stable ADCs by allowing the antibody to sterically shield the linker and payload. biochempeg.com

Payload Release: For the payload to be effective, it must be released from the antibody upon internalization into the target cancer cell. If the Thiol-PEG4-t-butyl ester were part of a cleavable linker system in an ADC, the specific cleavage mechanism would be engineered into another part of the linker. The stability of the thiol-maleimide bond itself is a critical factor in ensuring the payload remains attached until the ADC reaches its target.

Table 2: General Influence of Linker Components on ADC Properties

| Linker Component | Impact on Conjugation Efficiency | Impact on Stability |

| Thiol Group | High efficiency with maleimide-functionalized antibodies or payloads. | The resulting thioether bond can be unstable due to retro-Michael reactions. |

| PEG4 Spacer | Can improve the solubility of hydrophobic payloads, facilitating conjugation. | Linker length affects stability; shorter linkers can be shielded by the antibody, increasing stability. |

| t-Butyl Ester | As a protecting group, it allows for controlled synthesis of the linker-payload before conjugation to the antibody. | The ester bond's stability would be relevant if it were designed to be cleaved within the cell. In circulation, it is generally expected to be stable. |

Stability and Degradation Profiles in Research Contexts

Investigation of Hydrolytic Stability of Ester Linkages within the PEG Backbone

The t-butyl ester group of Thiol-PEG4-t-butyl ester serves as a protecting group for a carboxylic acid. The hydrolytic stability of this ester linkage is a key determinant of the compound's application, particularly in aqueous environments typical of biomedical research. While the polyethylene (B3416737) glycol (PEG) backbone itself is generally stable, the ester linkage introduces a site for potential degradation.

The hydrolysis of ester bonds in PEG-based materials is a recognized mechanism for creating degradable biomaterials. nih.gov The rate of this hydrolysis is influenced by the chemical environment, including pH and the presence of enzymes. nih.gov In general, ester linkages are susceptible to hydrolysis, which can be accelerated in acidic or basic conditions. The t-butyl ester, specifically, can be cleaved under acidic conditions to reveal the carboxylic acid. broadpharm.combroadpharm.com

The degradation of PEG-based hydrogels containing ester linkages has been shown to be tunable. For instance, hydrogels with a higher number of ester-containing crosslinks degrade more rapidly. nih.gov The degradation process can be monitored by observing changes in the material's physical properties, such as a decrease in modulus and an increase in swelling, which precede mass loss. nih.gov

| Condition | Effect on t-butyl Ester Stability | Outcome |

| Acidic pH | Increased rate of hydrolysis | Deprotection to carboxylic acid |

| Neutral pH | Slow hydrolysis | Generally stable for short-term experiments |

| Basic pH | Increased rate of hydrolysis | Cleavage of the ester bond |

Evaluation of Thiol Group Stability under Various Reaction Conditions

The thiol group of Thiol-PEG4-t-butyl ester is a reactive moiety that enables conjugation to other molecules, often through reactions with maleimides or on the surface of noble metals. The stability of this thiol group is crucial for ensuring efficient and specific conjugation.

Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds. This process can be accelerated by exposure to air (oxygen) and certain metal ions. To maintain the reactivity of the thiol group, it is often necessary to handle the compound under inert conditions and in the presence of reducing agents.

The reaction of thiols with maleimides is a common bioconjugation strategy, forming a stable thioether linkage. nih.gov However, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly under physiological conditions. creativepegworks.comnih.gov The stability of this linkage can be influenced by the local chemical environment.

| Condition | Effect on Thiol Group Stability | Considerations |

| Aerobic (Oxygen present) | Oxidation to disulfide | Use of inert atmosphere (e.g., nitrogen, argon) is recommended. jenkemusa.com |

| Presence of reducing agents | Maintenance of free thiol | Can be used to reverse disulfide formation. |

| Reaction with maleimides | Formation of a thiosuccinimide linkage | Linkage may be reversible under certain conditions. creativepegworks.com |

| Presence of metal ions | Can catalyze oxidation | Use of chelating agents may be necessary. |

Controlled Degradation Mechanisms for Advanced Biomaterials

The presence of the hydrolytically labile t-butyl ester group within Thiol-PEG4-t-butyl ester allows for its use in the design of advanced biomaterials with controlled degradation profiles. By incorporating this linker into a hydrogel or other biomaterial scaffold, a system can be created that degrades over time in a predictable manner.

The ability to control the degradation rate is essential for applications in tissue engineering and drug delivery, where the scaffold should degrade at a rate that matches tissue formation or the desired drug release profile. acs.org The degradation of these materials can be characterized by monitoring changes in their physical properties over time, such as mass loss and swelling ratio. nih.gov

Long-Term Stability Considerations for Research Reagents

For Thiol-PEG4-t-butyl ester to be a reliable research reagent, its long-term stability under typical storage conditions is paramount. The primary concerns for the stability of this compound are the oxidation of the thiol group and the hydrolysis of the t-butyl ester.

To mitigate these degradation pathways, specific storage conditions are recommended. Storing the compound at low temperatures, such as -20°C or lower, is crucial to slow down chemical reactions. jenkemusa.comcreativepegworks.com Additionally, storage under an inert atmosphere, such as nitrogen or argon, and in the dark will minimize oxidation of the thiol group. jenkemusa.com The t-butyl ester group is generally stable during storage, provided it is protected from moisture and acidic conditions. cymitquimica.com It is also advisable to avoid repeated freeze-thaw cycles of solutions. creativepegworks.com

| Storage Condition | Recommendation | Reason |

| Temperature | -20°C or lower | To minimize the rate of degradation reactions. jenkemusa.comcreativepegworks.com |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the thiol group. jenkemusa.com |

| Light Exposure | In the dark | To prevent light-mediated degradation. jenkemusa.com |

| Moisture | Dry conditions | To prevent hydrolysis of the ester group. jenkemusa.com |

Future Research Directions and Emerging Applications

Integration with Advanced Biofabrication Techniques

The inherent properties of Thiol-PEG4-t-butyl ester make it a compelling candidate for integration into sophisticated biofabrication methodologies, particularly in the realm of three-dimensional (3D) bioprinting and the development of complex tissue scaffolds. The thiol group's reactivity allows for its participation in thiol-ene click chemistry reactions, a cornerstone of many bio-ink formulations. This chemistry is favored for its rapid, cytocompatible, and controllable nature, enabling the fabrication of intricate hydrogel structures that can mimic the native extracellular matrix.

Future research is anticipated to focus on leveraging Thiol-PEG4-t-butyl ester to create bio-inks with tunable mechanical properties. By modulating the crosslinking density through the controlled reaction of the thiol group, it will be possible to generate hydrogels with a range of stiffnesses, catering to the specific requirements of different cell types and tissues. The PEG4 spacer contributes to the hydrophilicity and biocompatibility of the resulting scaffolds, ensuring a favorable environment for cell encapsulation and proliferation. Furthermore, the t-butyl ester group, which can be deprotected under acidic conditions to reveal a carboxylic acid, offers a latent functionality for post-fabrication modification of the printed constructs. This could involve the attachment of bioactive molecules, such as growth factors or cell adhesion peptides, to create spatially defined biological cues within the 3D scaffold.

The development of organ-on-a-chip platforms stands to benefit significantly from the integration of Thiol-PEG4-t-butyl ester. Its ability to form well-defined hydrogel structures within microfluidic devices can facilitate the creation of more physiologically relevant in vitro models for drug screening and disease modeling. The precise control over hydrogel properties afforded by this compound will be instrumental in replicating the complex microenvironments of native tissues.

Exploration of Novel Bioconjugation Chemistries

While the utility of Thiol-PEG4-t-butyl ester in established bioconjugation techniques is recognized, particularly in its role as a PROTAC (Proteolysis Targeting Chimera) linker, the exploration of novel conjugation chemistries represents a vibrant area of future research. The presence of two distinct reactive moieties, the thiol and the protected carboxyl group, opens avenues for orthogonal and sequential modification strategies.

A key focus will be the development of innovative "click" chemistry reactions that go beyond the well-established thiol-ene coupling. This could involve the exploration of photo-initiated thiol-yne reactions or the development of novel catalyst systems that enhance the efficiency and specificity of the conjugation process. Such advancements would enable the more precise and controlled attachment of Thiol-PEG4-t-butyl ester to a wider range of biomolecules, including proteins, peptides, and nucleic acids.

Furthermore, the strategic deprotection of the t-butyl ester group to expose the carboxylic acid will be exploited in novel multi-step conjugation schemes. This latent reactivity allows for the initial attachment of the linker to a primary target via its thiol group, followed by the activation of the carboxyl group for subsequent conjugation to a secondary molecule. This approach is particularly promising for the construction of complex bioconjugates with precisely defined architectures and functionalities. Research in this area will likely lead to the development of novel drug delivery systems, diagnostic probes, and therapeutic agents with enhanced targeting and efficacy.

| Functional Group | Reactive Partner | Resulting Linkage | Potential Application |

| Thiol (-SH) | Maleimide (B117702) | Thioether | Protein modification |

| Thiol (-SH) | Haloacetamide | Thioether | Surface immobilization |

| Thiol (-SH) | Disulfide | Disulfide (reversible) | Drug delivery |

| Carboxylic Acid (-COOH) (after deprotection) | Amine | Amide | Peptide conjugation |

Rational Design of Next-Generation Functional Materials

The rational design of advanced materials with tailored properties is a rapidly advancing field, and Thiol-PEG4-t-butyl ester is set to play a pivotal role in this endeavor. Its unique combination of a flexible hydrophilic spacer and reactive end groups makes it an ideal building block for the creation of functional materials with applications ranging from nanotechnology to regenerative medicine.

A significant area of future research will involve the use of Thiol-PEG4-t-butyl ester in the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The strong affinity of the thiol group for these surfaces allows for the formation of well-ordered, biocompatible coatings. The PEG4 spacer can prevent non-specific protein adsorption, a critical requirement for implantable medical devices and biosensors. The terminal t-butyl ester group can be subsequently deprotected to introduce a charged or reactive surface, enabling the controlled immobilization of specific biomolecules.

The development of stimuli-responsive or "smart" materials is another exciting frontier. By incorporating Thiol-PEG4-t-butyl ester into polymer networks, it is possible to design hydrogels that respond to changes in their environment, such as pH or the presence of specific enzymes. The t-butyl ester, for instance, can be cleaved under acidic conditions, leading to a change in the hydrogel's properties and potentially triggering the release of an encapsulated therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Thiol-PEG4-t-butyl ester, and how can purity be validated?

- Methodological Answer : Synthesis typically involves stepwise PEGylation with thiol and t-butyl ester functional groups. Key steps include:

- Protection/Deprotection : Use tert-butyl esters to protect carboxylic acid groups during synthesis, followed by acidic cleavage (e.g., trifluoroacetic acid) .

- Characterization : Validate purity via HPLC (≥95% purity standard) and structural confirmation using H/C NMR and mass spectrometry. Reproducibility requires strict control of reaction time, temperature, and stoichiometry .

- Data Requirement : Include chromatograms, NMR spectra, and mass spec data in supplementary materials to verify identity and purity .

Q. How do solubility properties of Thiol-PEG4-t-butyl ester influence experimental design in bioconjugation studies?

- Methodological Answer :

- Solvent Selection : The compound is soluble in organic solvents (e.g., DMSO, DMF) and water, enabling versatile reaction conditions. For aqueous reactions, pre-dissolve in DMSO (<10% v/v) to avoid precipitation .

- Impact on Conjugation : Adjust solvent polarity to balance thiol reactivity and PEG chain hydration. For example, use phosphate-buffered saline (pH 7.4) with 5% DMSO for protein conjugation .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction conditions for Thiol-PEG4-t-butyl ester-mediated bioconjugation?

- Methodological Answer :

- Parameter Screening : Use orthogonal arrays (e.g., L9 Taguchi array) to test variables like pH (6.5–8.5), molar ratio (1:1–1:5), temperature (4–37°C), and reaction time (1–24 hrs) .

- Statistical Analysis : Apply ANOVA to identify significant factors. For example, pH and molar ratio contribute >60% to conjugation efficiency in preliminary studies .

- Data Table Example :

| Parameter | Level 1 | Level 2 | Level 3 | Contribution (%) |

|---|---|---|---|---|

| pH | 6.5 | 7.5 | 8.5 | 32.1 |

| Molar Ratio | 1:1 | 1:3 | 1:5 | 41.7 |

| Temperature (°C) | 4 | 25 | 37 | 18.9 |

Q. How to resolve contradictions in reported stability profiles of Thiol-PEG4-t-butyl ester under varying storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Compare degradation kinetics (via HPLC) under -20°C (lyophilized) vs. 4°C (aqueous solution). Include antioxidants (e.g., 0.1% BHT) to mitigate thiol oxidation .

- Statistical Validation : Use t-tests to assess significance of degradation rates between conditions. For example, lyophilized samples show <5% degradation over 6 months vs. 25% in aqueous solutions (p < 0.001) .

Q. What statistical approaches are recommended for analyzing Thiol-PEG4-t-butyl ester conjugation efficiency in heterogeneous biological samples?

- Methodological Answer :

- Data Normalization : Use internal standards (e.g., fluorescently labeled PEG derivatives) to correct for batch variability .

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish conjugation efficiency outliers caused by sample matrix effects (e.g., serum proteins) .

Methodological Best Practices

- Reproducibility : Document all synthesis and characterization steps in supplementary materials, including raw NMR/HPLC data and instrument parameters .

- Ethical Data Handling : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data sharing .

- Contradiction Management : Use systematic reviews to compare findings across studies, highlighting variables like solvent purity or storage duration as potential confounders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten